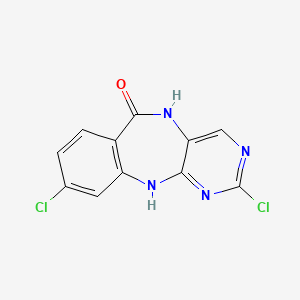
6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro- is a complex organic compound that belongs to the class of benzodiazepines fused with pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. The use of high-throughput screening and continuous flow chemistry can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-
- 5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
Uniqueness
6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro- is unique due to its specific substitution pattern and the presence of dichloro groups
Propriétés
Numéro CAS |
66427-84-7 |
|---|---|
Formule moléculaire |
C11H6Cl2N4O |
Poids moléculaire |
281.09 g/mol |
Nom IUPAC |
2,9-dichloro-5,11-dihydropyrimido[4,5-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C11H6Cl2N4O/c12-5-1-2-6-7(3-5)15-9-8(16-10(6)18)4-14-11(13)17-9/h1-4H,(H,16,18)(H,14,15,17) |
Clé InChI |
IOUYTJILTOVWQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC3=NC(=NC=C3NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



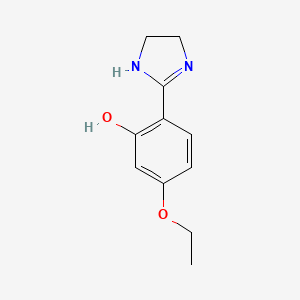
![N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide](/img/structure/B12814451.png)
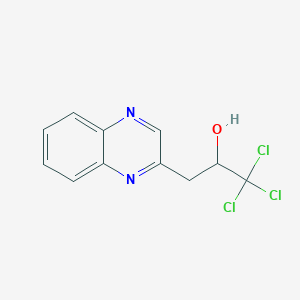
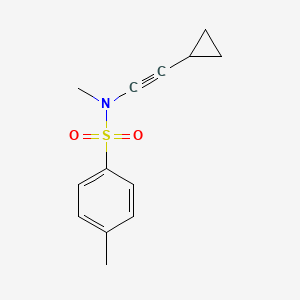
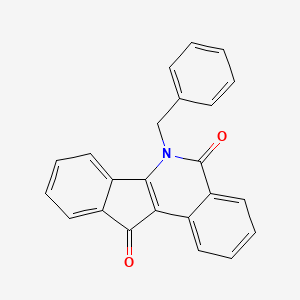

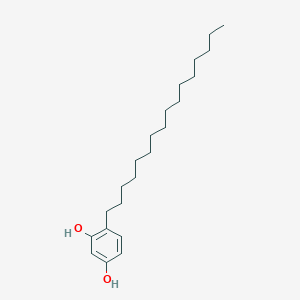
![5-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B12814485.png)
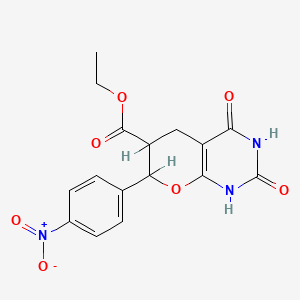
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12814496.png)
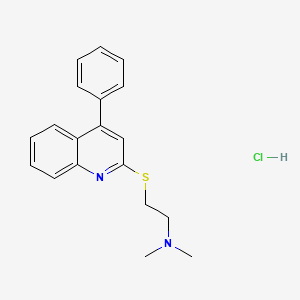
![2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one](/img/structure/B12814510.png)

